3-Chloro-4-nitro-biphenyl
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Overview
Description
3-Chloro-4-nitro-biphenyl is an organic compound with the chemical formula C12H8ClNO2. It is characterized by the presence of a chlorine atom and a nitro group attached to a biphenyl structure. This compound is typically used as an intermediate in organic synthesis and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitro-biphenyl is commonly synthesized through the chlorination of 4-nitrobiphenyl. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is typically carried out in a chlorination reactor where 4-nitrobiphenyl is exposed to chlorine gas. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-nitro-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed:
Substitution: Formation of 4-nitro-biphenyl derivatives.
Reduction: Formation of 3-chloro-4-amino-biphenyl.
Oxidation: Formation of various oxidized biphenyl derivatives.
Scientific Research Applications
3-Chloro-4-nitro-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitro-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
- 4-Chloro-3-nitro-biphenyl
- 2-Chloro-4-nitro-biphenyl
- 3-Bromo-4-nitro-biphenyl
Comparison: 3-Chloro-4-nitro-biphenyl is unique due to the specific positioning of the chlorine and nitro groups on the biphenyl structure. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C12H8ClNO2 |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-chloro-1-nitro-4-phenylbenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CHSBNGHQFOCGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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